3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
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Overview
Description
3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its wide range of biological activities. It can be used to study a variety of biological processes, including inflammation, cancer, and neurodegenerative diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the development of new synthetic methods for the compound that would improve its yield and purity. Another area of research is the evaluation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological processes.
Synthesis Methods
The synthesis of 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2-amino-4-benzylthio-5-ethyl-6-hydroxypyrimidine with allyl bromide in the presence of potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
Scientific Research Applications
The compound has been widely used in scientific research as a tool to study a variety of biological processes. It has been found to have anti-inflammatory, antitumor, and antioxidant properties. It has also been used to study the role of pyrimidine derivatives in the regulation of gene expression.
properties
IUPAC Name |
2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-10-18-15(20)13(4-2)14(19)17-16(18)21-11-12-8-6-5-7-9-12/h3,5-9,19H,1,4,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKYVISNHAPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC=C)SCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.